Cyclopropyl(3-fluorophenyl)methanamine hydrochloride Cyclopropyl(3-fluorophenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 844470-94-6
VCID: VC4375578
InChI: InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H
SMILES: C1CC1C(C2=CC(=CC=C2)F)N.Cl
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67

Cyclopropyl(3-fluorophenyl)methanamine hydrochloride

CAS No.: 844470-94-6

Cat. No.: VC4375578

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67

* For research use only. Not for human or veterinary use.

Cyclopropyl(3-fluorophenyl)methanamine hydrochloride - 844470-94-6

Specification

CAS No. 844470-94-6
Molecular Formula C10H13ClFN
Molecular Weight 201.67
IUPAC Name cyclopropyl-(3-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H
Standard InChI Key TXLZGGFBECOOQB-UHFFFAOYSA-N
SMILES C1CC1C(C2=CC(=CC=C2)F)N.Cl

Introduction

Cyclopropyl(3-fluorophenyl)methanamine hydrochloride is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a 3-fluorophenyl ring, along with a methanamine group and a hydrochloride salt. The compound's molecular formula is C10H13ClFN, and it has a molecular weight of approximately 201.67 g/mol .

Synthesis Methods

The synthesis of Cyclopropyl(3-fluorophenyl)methanamine hydrochloride typically involves several steps:

  • Methanamine Introduction: The addition of a methanamine group to the cyclopropylated 3-fluorophenyl compound.

  • Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form.

Optimized reaction conditions, including specific catalysts and solvents, are crucial for achieving high yield and purity. Large-scale synthesis may employ continuous flow reactors to improve efficiency.

Chemical Reactions and Analysis

Cyclopropyl(3-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents such as alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Medicinal Chemistry and Biological Activity

The compound has been investigated for its role as a selective agonist for the 5-HT2C serotonin receptor, which is implicated in various neurological and psychiatric disorders, including depression and anxiety. Research indicates that this compound exhibits high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors, suggesting potential therapeutic applications in treating mood disorders.

Application AreaDescriptionNotable Findings
Medicinal ChemistrySelective agonist for 5-HT2C serotonin receptor; potential treatment for mood disordersHigh selectivity and potency
Chemical BiologyInvestigated for structure-activity relationships; effects of fluorinationEnhanced binding affinity
Industrial ApplicationsUsed in producing specialty chemicals; potential in pharmaceuticalsValuable precursor for synthesis

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